

Analytical Methods for the Detection of Irtemazole: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Irtemazole	
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Introduction

Irtemazole (also known as Itraconazole) is a potent triazole antifungal agent utilized for the treatment of a wide range of fungal infections.[1][2][3] Its therapeutic efficacy is dependent on achieving and maintaining adequate concentrations in biological matrices. Consequently, robust and validated analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the quantitative determination of **Irtemazole** using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

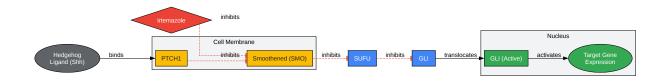
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis and Hedgehog Signaling

Irtemazole's primary antifungal mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase.[1] This enzyme is a critical component in the conversion of lanosterol to ergosterol, an essential sterol for maintaining the integrity of the fungal cell membrane. By disrupting ergosterol synthesis, **Irtemazole** compromises the fungal cell membrane, leading to inhibited replication and cell death.[1]

Interestingly, **Irtemazole** has also been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[4][5] It exerts its effect by acting on the Smoothened (Smo) protein, a key component of the Hh



pathway, through a mechanism distinct from other known Smo antagonists.[5] This inhibitory action on the Hh pathway underlies its potential as an anticancer agent.[4][5]



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Caption: Simplified Hedgehog signaling pathway and Irtemazole's point of inhibition.

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the quantification of **Irtemazole** in pharmaceutical dosage forms and biological fluids.[1][6] Methods coupled with UV or fluorescence detectors offer reliable and cost-effective analysis.

Quantitative Data Summary for HPLC Methods



Parameter	Method 1: RP- HPLC (UV)[3]	Method 2: RP- HPLC (UV)[1]	Method 3: HPLC (UV)[7]	Method 4: Chiral HPLC (Fluorescence) [8]
Matrix	Pharmaceutical Formulation	Pharmaceutical Formulation	Human Plasma	Human Plasma
Linearity Range	200-600 μg/mL	50-200 μg/mL	10.0-500.0 μg/L	Not Specified
Limit of Detection (LOD)	Not Specified	Not Specified	5.0 μg/L	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified	10.0 μg/L	Not Specified
Recovery	99.33% - 99.66%	Not Specified	> 89.1%	Suitable
Precision (%RSD)	Not Specified	Not Specified	< 6.9%	Suitable
Internal Standard	Not Applicable	Not Applicable	Bifonazole	Not Specified
Detection Wavelength	306 nm	225 nm	263 nm	Ex/Em Not Specified

Experimental Protocol: RP-HPLC-UV for Pharmaceutical Capsules

This protocol is adapted for the quantification of Irtemazole in capsule dosage forms.[3]

1.2.1. Materials and Reagents

- Irtemazole reference standard
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate



- Water (HPLC grade)
- Irtemazole capsules (e.g., 100 mg)

1.2.2. Instrumentation

- HPLC system with UV detector
- Column: Dionex C18 (4.6 x 250 mm, 5 μm)[3]
- Ultrasonicator
- Analytical balance

1.2.3. Preparation of Solutions

- Mobile Phase: Prepare a mixture of methanol and pH 7.5 potassium dihydrogen phosphate buffer in a 40:60 (v/v) ratio. Degas the solution by ultrasonication before use.[3]
- Standard Stock Solution (600 µg/mL): Accurately weigh 60 mg of Irtemazole reference standard and dissolve it in a 100 mL volumetric flask with methanol.
- Sample Solution: Take the powder from 20 capsules, weigh it, and use a portion equivalent to 10 mg of **Irtemazole**.[6] Transfer this to a 10 mL volumetric flask, add approximately 7 mL of methanol, and sonicate for 30 minutes. Make up the volume with methanol and filter to obtain a concentration of 1000 μg/mL.[6] Further dilute this solution with the mobile phase to fall within the linearity range (e.g., to 400 μg/mL).

1.2.4. Chromatographic Conditions

- Column: Dionex C18 (4.6 x 250 mm, 5 μm)[3]
- Mobile Phase: Methanol:Potassium Dihydrogen Phosphate buffer (pH 7.5) (40:60, v/v)[3]
- Flow Rate: 1.5 mL/min[1][3]
- Detection: UV at 306 nm[3]



- Injection Volume: 20 μL
- · Column Temperature: Ambient
- Expected Retention Time: Approximately 5.2 minutes[3]
- 1.2.5. Analysis
- Inject the standard solutions to establish a calibration curve.
- Inject the sample solution.
- Quantify the amount of Irtemazole in the sample by comparing its peak area with the calibration curve.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS provides superior sensitivity and selectivity for the determination of **Irtemazole** and its metabolites (e.g., hydroxyitraconazole) in complex biological matrices like human plasma.[2] [9][10]

Quantitative Data Summary for LC-MS/MS Methods

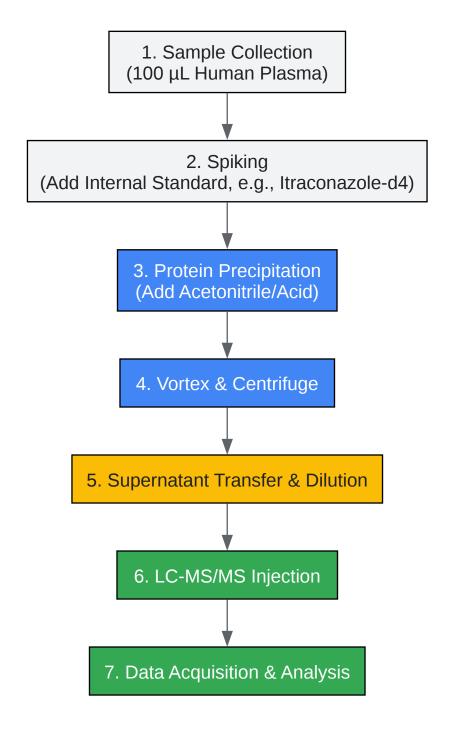


Parameter	Method 1[9]	Method 2[10]	Method 3[11]	Method 4[1]
Matrix	Human Plasma	Human Plasma	Human Plasma	Human Plasma
Linearity Range	1.08 - 403.28 ng/mL	1 - 250 ng/mL	1 - 500 ng/mL	1.0 - 600.0 ng/mL
LOD	Not Specified	Not Specified	Not Specified	Not Specified
LOQ	1.08 ng/mL	1 ng/mL	1 ng/mL	1.0 ng/mL
Recovery	Complies with FDA/EMEA	Not specified (protein precipitation used)	Not Specified	Not Specified
Precision (%CV)	Intra-day: < 13.7%, Inter-day: < 10.9%[11]	Inter- & Intra- day: within ±15%	Inter- & Intra- day: < 15%	< 20% at LOQ
Internal Standard (IS)	Loratadine	ltraconazole-d4	Not Specified	Itraconazole- d3[2]
Ionization Mode	ESI Positive	ESI Positive	ESI Positive	ESI Positive
MRM Transitions (Quantifier)	ITR: 705.3 → 392.4[11]	ITR: [M+2]+ precursor used	ITR: 705.3 → 392.4[11]	Not Specified
IS: 374.3 → 141.0[11]	IS: Not Specified	IS: 374.3 → 141.0[11]	Not Specified	

Experimental Protocol: LC-MS/MS for Human Plasma

This protocol details a robust method for quantifying **Irtemazole** in human plasma using a simple protein precipitation extraction.[2][10]





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Caption: Experimental workflow for Irtemazole analysis in plasma by LC-MS/MS.

2.2.1. Materials and Reagents

- Irtemazole and Hydroxyitraconazole reference standards
- Irtemazole-d4 (or other suitable stable isotope-labeled IS)



- Acetonitrile (HPLC grade)
- Formic Acid
- Ammonium Formate
- Water (Milli-Q or equivalent)
- Drug-free human plasma

2.2.2. Instrumentation

- UPLC or HPLC system
- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-XS)[10]
- Analytical column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 μm)[10]
- · 96-well plates
- Centrifuge
- 2.2.3. Sample Preparation (Protein Precipitation)
- Pipette 100 μL of plasma sample (standard, QC, or unknown) into a 96-well plate.
- Add 50 μL of the internal standard working solution (Irtemazole-d4 in acetonitrile).
- Add 300 μL of precipitation solvent (e.g., acetonitrile with 1% formic acid) to each well.
- Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for analysis.

2.2.4. LC-MS/MS Conditions

Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 μm[10]



- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[10]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

Flow Rate: 0.500 mL/min.[10]

Gradient: (A representative gradient)

0.0-0.5 min: 30% B

0.5-2.0 min: 30% to 95% B

2.0-2.5 min: 95% B

2.5-2.6 min: 95% to 30% B

2.6-3.5 min: 30% B

Injection Volume: 5-10 μL[9]

Ionization: ESI Positive

- MRM Transitions:
 - Irtemazole: Monitor the [M+2]+ precursor ion to reduce interference.[10] A common transition is m/z 705.3 → 392.4.[11]
 - Hydroxyitraconazole: m/z 721.3 → 408.4
 - Irtemazole-d4 (IS): m/z 709.3 → 396.4
- Data System: MassLynx with TargetLynx for data acquisition and processing.[10]
- 2.2.5. Data Analysis
- Generate a calibration curve using the peak area ratio of the analyte to the internal standard.
- Apply a linear regression with 1/x² weighting to determine the concentrations in unknown samples.[10]



Conclusion

The analytical methods presented provide robust and reliable means for the detection and quantification of **Irtemazole**. The choice of method depends on the specific application. HPLC-UV is suitable for quality control of pharmaceutical formulations, offering simplicity and cost-effectiveness.[3][6] For clinical and pharmacokinetic studies requiring high sensitivity and selectivity in complex biological matrices, LC-MS/MS is the method of choice.[9][10][11] The detailed protocols and validated performance data herein serve as a comprehensive resource for researchers and drug development professionals.

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